REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].[CH2:12]([NH:14][CH2:15][CH3:16])[CH3:13].O>O1CCCC1>[Cl:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([N:14]([CH2:15][CH3:16])[CH2:12][CH3:13])=[O:7]
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
ClCC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
63.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
After 10 m, the mixture was extracted with 100 ml of ether
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Type
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DRY_WITH_MATERIAL
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Details
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the extract was dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated under recuced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=C(C(=O)N(CC)CC)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 236 mmol | |
AMOUNT: MASS | 53.23 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |